

Application Notes and Protocols for ATSM (Cu-ATSM)

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Compound of Interest

Compound Name: ATSM

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These application notes provide detailed procedures for the proper handling, storage, and experimental use of **ATSM**, specifically Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-**ATSM**). Adherence to these protocols is crucial for ensuring experimental reproducibility and the safety of laboratory personnel.

Product Information and Properties

Cu-**ATSM** is a neutral, lipophilic complex that can cross cell membranes. It is most notably used as a positron emission tomography (PET) imaging agent for delineating hypoxic tissues in vivo.^{[1][2]} Its mechanism of action is based on the intracellular reduction of Cu(II) to Cu(I) in the low-oxygen environment of hypoxic cells, leading to the trapping of the radiolabeled copper.^[1] ^[2] More recently, Cu-**ATSM** has also been investigated for its neuroprotective and anti-cancer properties, including the inhibition of ferroptosis.^{[3][4]}

Table 1: Physicochemical Properties of Cu-**ATSM**

Property	Value
Synonyms	copper-ATSM, CuII(atsm), Diacetylbis(N(4)-methylthiosemicarbazonato) copper(II)[5][6]
CAS Number	68341-09-3[5][6]
Molecular Formula	C ₈ H ₁₄ CuN ₆ S ₂ [4][5]
Molecular Weight	321.91 g/mol
Appearance	Brown to dark red-brown crystalline solid
Purity	≥95% to ≥98% (HPLC)[5]
UV/Vis (λ _{max})	310, 477 nm[4][5]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity and stability of Cu-**ATSM**.

Safety Precautions

While one Safety Data Sheet (SDS) indicates that Cu-**ATSM** is not classified as hazardous according to the Globally Harmonized System (GHS), it should be handled with care as a potentially hazardous substance.[6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Cu-**ATSM**.
- Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Spills: In case of a spill, pick up the solid material mechanically, avoiding dust generation.[6]
- First Aid:
 - Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[6]
 - Skin Contact: Wash the affected area with soap and water.[6]

- Eye Contact: Rinse eyes cautiously with water for several minutes.[6]
- Ingestion: Rinse mouth and seek medical advice if you feel unwell.[6]

Storage Conditions

The stability of Cu-**ATSM** is dependent on the storage conditions.

Table 2: Recommended Storage and Stability of Cu-**ATSM**

Form	Storage Temperature	Stability	Notes
Crystalline Solid	-20°C[4][5]	≥ 4 years[4][5]	Keep container tightly closed.
Crystalline Solid	2-8°C	Not specified, but commercially available with this recommendation.	Protect from light.
Aqueous Solution	Room Temperature	Not recommended for more than one day.[5]	Cu-ATSM is sparingly soluble in aqueous buffers.[5]
Stock Solution in Organic Solvent	-80°C or -20°C	6 months at -80°C; 1 month at -20°C (protect from light).[3]	Use an inert gas to purge solvents like DMSO and DMF before preparing the solution.[5]

Experimental Protocols

Preparation of Stock Solutions

Cu-**ATSM** is sparingly soluble in aqueous buffers but soluble in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.

Materials:

- Cu-**ATSM** crystalline solid
- Anhydrous Dimethyl sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Protocol:

- Weigh the desired amount of Cu-**ATSM** solid in a sterile container.
- Add the appropriate volume of DMSO to achieve the desired stock concentration. The solubility of Cu-**ATSM** in DMSO is approximately 10 mg/mL.^[4]^[5] For some applications, a solubility of 0.5 mg/mL in warmed DMSO has been noted.
- It is recommended to purge the DMSO with an inert gas before use to remove dissolved oxygen.^[5]
- Vortex or gently warm the solution to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.^[3]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be diluted in an aqueous buffer or cell culture medium.

Materials:

- Cu-**ATSM** stock solution in DMSO
- Phosphate-buffered saline (PBS), pH 7.2, or desired cell culture medium
- Sterile dilution tubes

Protocol:

- Thaw an aliquot of the Cu-**ATSM** DMSO stock solution.
- Perform a serial dilution of the stock solution with the aqueous buffer or medium to achieve the final desired working concentration.
- To maximize solubility in aqueous buffers, the Cu-**ATSM** should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.^[5] A solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).^{[4][5]}
- Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
- Use the freshly prepared aqueous solution immediately; it is not recommended to store aqueous solutions for more than one day.^[5]

Protocol for In Vivo Studies

For animal studies, Cu-**ATSM** is often formulated to ensure solubility and stability in a physiological vehicle.

Materials:

- Cu-**ATSM** solid
- Dimethyl sulfoxide (DMSO)
- Polysorbate-80 (Tween 80)
- Sodium L(+)-ascorbate
- Glycine
- Sterile water for injection

Example Formulation Protocol:

This protocol is based on a formulation used for preclinical pharmacokinetic and safety studies.^[7]

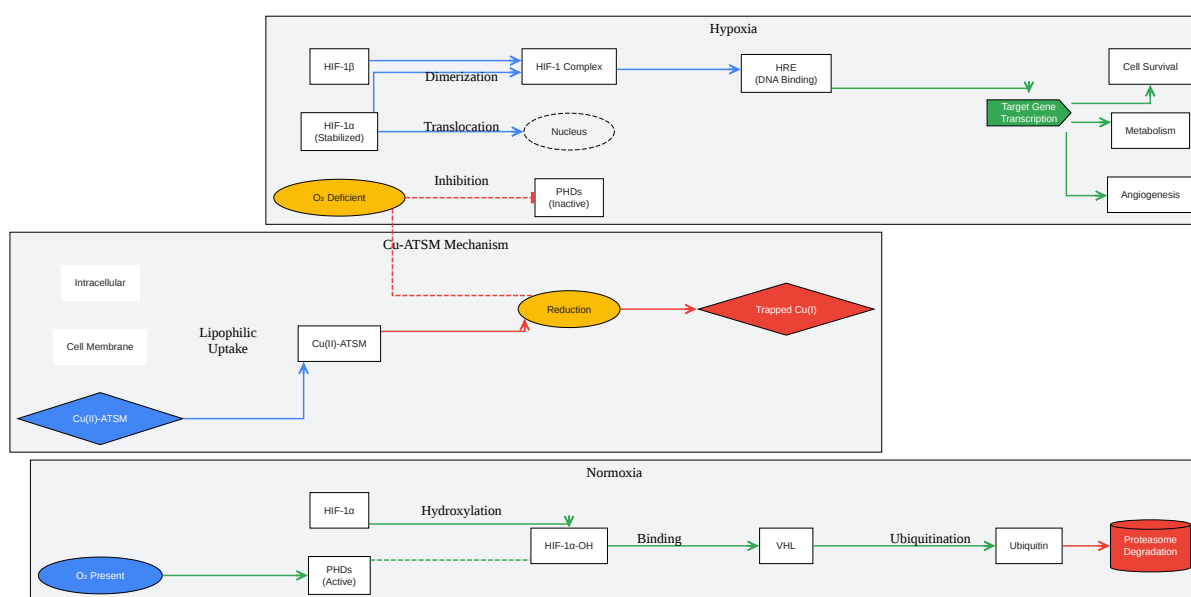
- Dissolve the required amount of Cu-**ATSM** in DMSO.
- In a separate container, prepare a solution containing polysorbate-80, sodium L(+)-ascorbate, and glycine in sterile water.
- Add the solution from step 2 to the Cu-**ATSM**/DMSO solution.
- Dilute the mixture with sterile water to the final desired volume.
- The final vehicle composition in one study was 20% DMSO, 5 g/L polysorbate-80, 4.4 g/L sodium L(+)-ascorbate, and 7.4 g/L glycine in sterile water.[7]
- Administer the formulation via the desired route (e.g., intravenous injection).

Mechanism of Action and Signaling Pathway

The primary use of Cu-**ATSM** in research is related to its ability to be selectively trapped in hypoxic cells. This process is linked to the cellular redox environment and the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[8][9]

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1 α) is hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1 α . [8][10]

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization of HIF-1 α , which then translocates to the nucleus and dimerizes with HIF-1 β . The HIF-1 heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9][10] The reductive environment of hypoxic cells is thought to reduce the Cu(II) in Cu-**ATSM** to Cu(I), leading to its dissociation and trapping within the cell.[1]



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Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the proposed mechanism of Cu-ATSM trapping.

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